molecular formula C15H23NO6 B14263342 tert-butyl (4S)-4-[(R)-hydroxy-[(2R)-5-oxo-2H-furan-2-yl]methyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate CAS No. 131613-94-0

tert-butyl (4S)-4-[(R)-hydroxy-[(2R)-5-oxo-2H-furan-2-yl]methyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate

Cat. No.: B14263342
CAS No.: 131613-94-0
M. Wt: 313.35 g/mol
InChI Key: XLXUOUVMYCUWGG-HOSYDEDBSA-N
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Description

tert-Butyl (4S)-4-[®-hydroxy-[(2R)-5-oxo-2H-furan-2-yl]methyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate is a complex organic compound that features a tert-butyl group, an oxazolidine ring, and a furanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Steglich esterification, which is a mild reaction allowing the conversion of sterically demanding and acid-labile substrates . This method uses dicyclohexylcarbodiimide (DCC) and a carboxylic acid to form an O-acylisourea intermediate, which then reacts with an alcohol to form the ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4S)-4-[®-hydroxy-[(2R)-5-oxo-2H-furan-2-yl]methyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The furanone moiety can be reduced to a dihydrofuran derivative.

    Substitution: The tert-butyl group can be substituted under certain conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the furanone moiety would yield a dihydrofuran derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in organic synthesis.

Biology

In biology, the compound’s structural features may enable it to interact with biological macromolecules, potentially serving as a ligand in biochemical assays or as a probe in molecular biology studies.

Medicine

In medicine, the compound could be explored for its potential therapeutic properties. Its ability to undergo various chemical transformations might make it a candidate for drug development.

Industry

In industry, the compound can be used in the synthesis of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism by which tert-butyl (4S)-4-[®-hydroxy-[(2R)-5-oxo-2H-furan-2-yl]methyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate exerts its effects depends on its interactions with molecular targets. The tert-butyl group can influence the compound’s steric and electronic properties, affecting its reactivity and binding affinity. The oxazolidine ring and furanone moiety can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (4S)-4-[®-hydroxy-[(2R)-5-oxo-2H-furan-2-yl]methyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate: This compound is unique due to its specific combination of functional groups and stereochemistry.

    tert-Butyl (4S)-4-[®-hydroxy-[(2R)-5-oxo-2H-furan-2-yl]methyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate analogs: These compounds may have similar structures but differ in the substitution pattern or stereochemistry, leading to different reactivity and properties.

Properties

CAS No.

131613-94-0

Molecular Formula

C15H23NO6

Molecular Weight

313.35 g/mol

IUPAC Name

tert-butyl (4S)-4-[(R)-hydroxy-[(2R)-5-oxo-2H-furan-2-yl]methyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate

InChI

InChI=1S/C15H23NO6/c1-14(2,3)22-13(19)16-9(8-20-15(16,4)5)12(18)10-6-7-11(17)21-10/h6-7,9-10,12,18H,8H2,1-5H3/t9-,10+,12+/m0/s1

InChI Key

XLXUOUVMYCUWGG-HOSYDEDBSA-N

Isomeric SMILES

CC1(N([C@@H](CO1)[C@H]([C@H]2C=CC(=O)O2)O)C(=O)OC(C)(C)C)C

Canonical SMILES

CC1(N(C(CO1)C(C2C=CC(=O)O2)O)C(=O)OC(C)(C)C)C

Origin of Product

United States

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